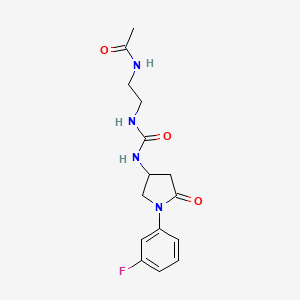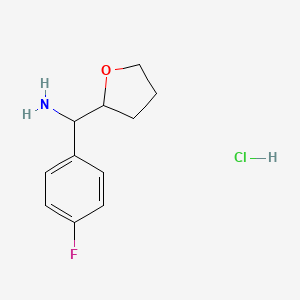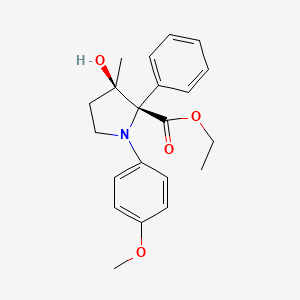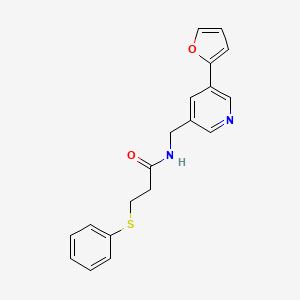
N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanine is a complex organic compound belonging to the class of beta-carbolines, which are naturally occurring indole alkaloids. These compounds are known for their diverse biological activities, including neuroprotective and neurotoxic effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanine typically involves multiple steps, starting with the formation of the beta-carboline core. This can be achieved through the Fischer indole synthesis or the Biltz synthesis, both of which involve the cyclization of tryptamine derivatives under acidic conditions. Subsequent steps may include the introduction of the beta-alanine moiety through amide bond formation using coupling agents like carbodiimides (e.g., DCC, EDC).
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at various positions on the beta-carboline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Substituted beta-carbolines with different substituents on the core structure.
Scientific Research Applications
Chemistry: In chemistry, N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential neuroprotective properties. It has shown promise in protecting neuronal cells from damage and has been investigated for its role in neurodegenerative diseases.
Medicine: Medically, the compound is being explored for its therapeutic potential. It has been studied for its effects on mood disorders and its ability to modulate neurotransmitter systems, making it a candidate for the treatment of conditions such as depression and anxiety.
Industry: In the industry, this compound is used in the development of pharmaceuticals and other bioactive compounds. Its versatility and reactivity make it a valuable component in drug discovery and development.
Mechanism of Action
The mechanism by which N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanine exerts its effects involves its interaction with various molecular targets. It is known to bind to serotonin receptors, which play a crucial role in mood regulation and neurotransmission. Additionally, it may interact with other neurotransmitter systems, such as dopamine and norepinephrine, contributing to its neuroprotective and therapeutic effects.
Comparison with Similar Compounds
Tetrahydro-\u03b2-carbolines (TH\u03b2Cs): These are structural analogs of N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanine and share similar biological activities.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A neurotoxin that is structurally related to beta-carbolines.
Uniqueness: this compound stands out due to its specific functional groups and the presence of the beta-alanine moiety, which can influence its biological activity and pharmacokinetics. This compound's unique structure allows for distinct interactions with biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
3-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-14(20)5-7-16-15(21)18-8-6-11-10-3-1-2-4-12(10)17-13(11)9-18/h1-4,17H,5-9H2,(H,16,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDDPESEKASZEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate](/img/structure/B2803201.png)
![2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2803204.png)


![N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2803208.png)
![1-(2-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]methanesulfonamide](/img/structure/B2803210.png)
![4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2803212.png)
![1-[1-(Prop-2-yn-1-yl)piperidine-2-carbonyl]-3-(pyrrolidin-1-yl)piperidine](/img/structure/B2803213.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2803216.png)

![3,6-dichloro-N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2803219.png)
![6-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2803220.png)


